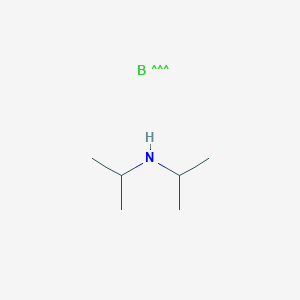

Borane-Diisopropylamine Complex

Übersicht

Beschreibung

Borane-Diisopropylamine Complex, also known as DIPAB, is a reducing agent . It was developed as a cost-effective and easy-to-handle borylation reagent by the Pucheault Group at the Universite de Bordeaux .

Synthesis Analysis

DIPAB, along with DCAB, were developed as cost-effective and easy-to-handle borylation reagents . They can be used to access the boronic acid derivative of your choice, including BF 3 K, Bpin, and MIDAs, from aryl and vinyl halide electrophiles .Molecular Structure Analysis

The molecular formula of this compound is C6H14BN . The molecular weight is 110.99300 .Chemical Reactions Analysis

This compound is used as a reactant for the preparation of modifiable bidentate systems via nitrogen-carbon rearrangement, preparation of bioactive boranophosphonic acids, preparation of precursors for the synthesis of boronated oligonucleotide sequences, and synthesis of dithymidine boranophosphate via the oxathiaphospholane approach .Physical And Chemical Properties Analysis

The density of this compound is not available . The boiling point and melting point are also not available .Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Synthesis

Borane-Diisopropylamine Complexes have been used in catalytic processes. For instance, palladium nanoparticles have been effective in the dehydrogenation of diisopropylamine–borane complex, leading to the creation of carbon–boron bonds, which is a crucial step in many organic syntheses (Guerrand et al., 2014).

2. Hydrogen Storage and Release

A significant application of the Borane-Diisopropylamine Complex is in hydrogen storage and release. Studies have shown the efficient dehydrogenation of amine-borane adducts, which is a critical process in chemical hydrogen storage (Rossin & Peruzzini, 2016).

3. Development of New Materials and Reagents

The complex has been utilized in the synthesis of new materials. An example is the creation of triacyloxyboranes using Borane-tetrahydrofuran complex or borane-methyl sulfide complex, which further react with various nucleophiles to produce amides and esters (Huang, Reilly & Buckle, 2007).

4. Molecular Structure Studies

There has been significant work in understanding the molecular structures of boranes, including the this compound. This understanding contributes to theories of chemical bonding and has implications across inorganic, physical, organic, and biochemistry (Lipscomb, 1977).

5. Radical Hydrogen Atom Donation

Complexes of borane with N-heterocyclic carbenes, including this compound, have been identified as potential radical hydrogen atom donors. This application is significant in various chemical reactions and could open new pathways in organic synthesis (Ueng et al., 2008).

Wirkmechanismus

Target of Action

The primary target of the Borane-Diisopropylamine Complex (DIPAB) is the carbon-nitrogen double bond . This complex is a valuable reagent in organic chemistry with applications in the reduction of carbonyl groups and carbon-nitrogen double bond reduction .

Mode of Action

The this compound interacts with its targets through a coordinate covalent bond . The lone electron pair on the nitrogen atom forms this bond by donating both of its electrons into the vacant orbital of borane . This interaction leads to changes in the structure of the target molecule, enabling further chemical reactions.

Biochemical Pathways

The this compound affects several biochemical pathways. It plays a significant role in the reductive amination of aldehydes and ketones . It is also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines . Furthermore, it is involved in the synthesis of novel, biologically active phosphorus heterocycles using a ring closure enyne metathesis (RCEM) methodology .

Pharmacokinetics

It is known that the borane is more lipophilic, which enhances its ability to cross cell membranes . This property could potentially impact the bioavailability of the compound, although more research is needed to confirm this.

Result of Action

The molecular and cellular effects of the this compound’s action are primarily seen in its role as a reagent in organic chemistry. It enables the reduction of carbonyl groups and carbon-nitrogen double bonds , leading to the formation of new compounds . It also facilitates the synthesis of novel, biologically active phosphorus heterocycles .

Action Environment

The action of the this compound can be influenced by environmental factors. For instance, it has been reported that the complex can be used under green conditions, i.e., water as solvent and/or solvent-free conditions . Furthermore, the complex is stable and easy to handle, making it a cost-effective reagent in organic synthesis .

Safety and Hazards

Eigenschaften

InChI |

InChI=1S/C6H15N.B/c1-5(2)7-6(3)4;/h5-7H,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQYPUFOGQVEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CC(C)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

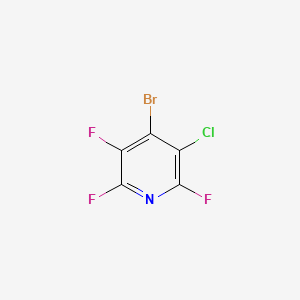

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

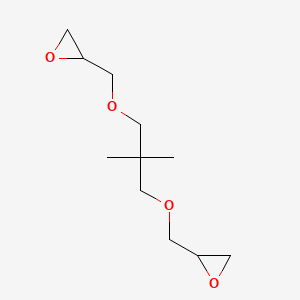

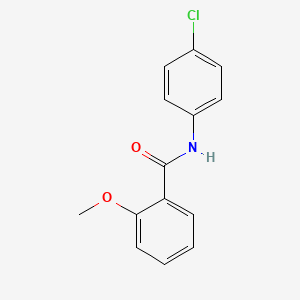

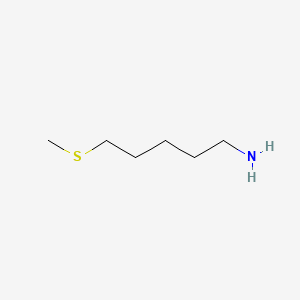

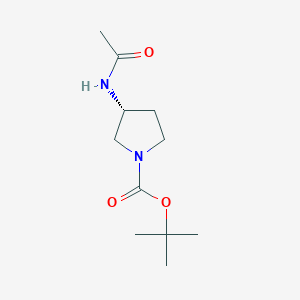

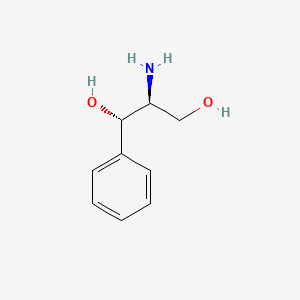

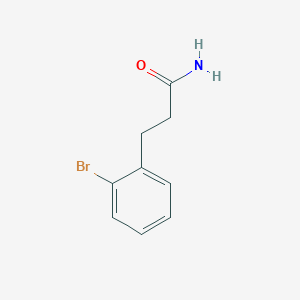

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/no-structure.png)